molecular formula C12H13ClN2O B2726861 8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one CAS No. 1082914-69-9

8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one

Cat. No. B2726861
CAS RN: 1082914-69-9
M. Wt: 236.7
InChI Key: HBMFJORVTZSERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one” is a chemical compound with a complex structure . It is offered by Benchchem for various applications.


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Synthesis of Alprazolam and Diazepam

This compound is used in the synthesis of Alprazolam and Diazepam, two clinically popular anxiolytic agents . These drugs possess an atypical clinical profile relative to other benzodiazepines and are efficacious in the treatment of panic disorders and agoraphobia . Clinical evidence indicates that Alprazolam is also beneficial for the treatment of depression .

Antitumoral Activities

Benzodiazepines, a class of compounds to which this compound belongs, have shown antitumoral activities . This makes them a potential candidate for cancer treatment research.

Anticonvulsive Activities

Benzodiazepines, including this compound, have demonstrated anticonvulsive activities . This suggests their potential use in the treatment of seizure disorders.

Central Nervous System-related Activities

Benzodiazepines are well-known for their wide range of central nervous system-related activities . This compound, being a part of this class, could be used in research related to the central nervous system.

Biological and Clinical Applications

Derivatives of indole, which this compound is a part of, are of wide interest because of their diverse biological and clinical applications . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Plant Hormone Production

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . As this compound is a derivative of indole, it could potentially be used in research related to plant hormone production.

properties

IUPAC Name

8-chloro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-3-1-2-9-8(10)4-5-15-11(9)6-14-7-12(15)16/h1-3,11,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMFJORVTZSERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=C1C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.